2-(Phenoxymethyl)pyridine

Kinase Drug Discovery SYK Inhibition Structure-Based Drug Design

2-(Phenoxymethyl)pyridine (CAS 104294-19-1), also known as pyridin-2-ylmethoxybenzene, is a heterocyclic building block (C12H11NO, MW 185.22) consisting of a pyridine ring substituted at the 2-position with a phenoxymethyl group. Its utility in procurement and research is defined not by a single potent activity, but by two distinct, high-value roles: first, as the validated core scaffold for a series of potent and selective Spleen Tyrosine Kinase (SYK) inhibitors, exemplified by the co-crystal structure PDB 6HM7 ; and second, as the pharmacopeial reference standard for Picosulfate Impurity 13, compliant with USP, EMA, JP, and BP guidelines.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 104294-19-1
Cat. No. B3318968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenoxymethyl)pyridine
CAS104294-19-1
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=CC=N2
InChIInChI=1S/C12H11NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2
InChIKeyHEMZNKOBGSXYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenoxymethyl)pyridine (CAS 104294-19-1): Core Scaffold and Reference Standard Procurement Overview


2-(Phenoxymethyl)pyridine (CAS 104294-19-1), also known as pyridin-2-ylmethoxybenzene, is a heterocyclic building block (C12H11NO, MW 185.22) consisting of a pyridine ring substituted at the 2-position with a phenoxymethyl group. Its utility in procurement and research is defined not by a single potent activity, but by two distinct, high-value roles: first, as the validated core scaffold for a series of potent and selective Spleen Tyrosine Kinase (SYK) inhibitors, exemplified by the co-crystal structure PDB 6HM7 [1]; and second, as the pharmacopeial reference standard for Picosulfate Impurity 13, compliant with USP, EMA, JP, and BP guidelines [2]. These orthogonal applications, in kinase drug discovery and pharmaceutical analytical quality control, form the basis of its scientific differentiation from simple positional isomers or other pyridine derivatives.

Why 2-(Phenoxymethyl)pyridine Cannot Be Replaced by Regioisomers or Simple Analogs


The 2-positional attachment of the phenoxymethyl group on the pyridine ring is a critical structural determinant that renders simple substitution with 3- or 4-regioisomers (e.g., 4-(phenoxymethyl)pyridine) or unsubstituted pyridine ineffective for key applications. For kinase inhibitor development, X-ray crystallography has shown that the 2-substituted pyridine nitrogen acts as a key hydrogen bond acceptor in the SYK hinge region (PDB 6HM7) [1], a geometry that is sterically and electronically impossible for the 3- or 4-substituted analogs. In pharmaceutical quality control, this specific compound is the official reference standard for Picosulfate Impurity 13; using a positional isomer would fail to meet regulatory compliance for analytical method validation [2]. Furthermore, the antibacterial profile of 2-(phenoxymethyl)pyridine (IC50 = 256 µM against E. faecalis) represents a specific, quantifiable baseline that differs from the antifungal profiles of its disubstituted 2,6-bis(phenoxymethyl)pyridine analogs, highlighting that even minor structural modifications lead to divergent biological activity profiles [3].

Quantitative Differentiation Evidence: 2-(Phenoxymethyl)pyridine Against Comparators


Validated SYK Kinase Binding: 2-Positional Isomer is Essential for Hinge-Region Interaction

The 2-(phenoxymethyl)pyridine scaffold enables a specific binding mode in the SYK ATP-binding pocket, as demonstrated by the 1.64 Å resolution co-crystal structure (PDB 6HM7) [1]. This scaffold was central to the optimization of the clinical candidate GSK2646264, which exhibits a SYK pIC50 of 7.1 (IC50 = 79 nM) [2]. In contrast, 4-(phenoxymethyl)pyridine or 3-(phenoxymethyl)pyridine isomers cannot adopt the same hinge-binding geometry due to the altered position of the pyridine nitrogen, representing a class-level structural differentiation.

Kinase Drug Discovery SYK Inhibition Structure-Based Drug Design

Unique Identity as a Pharmacopeial Reference Standard for Picosulfate Impurity 13

2-(Phenoxymethyl)pyridine hydrochloride is the officially designated chemical structure for Picosulfate Impurity 13. As a reference standard, it is fully characterized and compliant with USP, EMA, JP, and BP regulatory guidelines [1]. This is in direct contrast to Picosulfate Impurity 26, which is 2-(diphenoxymethyl)pyridine, a structurally distinct molecule with a different CAS number (105745-58-2) and requiring a separate, non-interchangeable reference standard for analytical methods [2].

Pharmaceutical Quality Control Reference Standards Impurity Profiling

Quantified, Weak Antibacterial Activity Baseline Differentiates from Active 2,6-Bis Analogs

The unsubstituted 2-(phenoxymethyl)pyridine shows a weak antibacterial activity with an IC50 of 2.56×10^5 nM (256 µM) against vancomycin-resistant Enterococcus faecalis (strain 09-9) as determined by broth microdilution [1]. This quantitative baseline allows direct comparison with more potent, disubstituted analogs such as 2,6-bis(phenoxymethyl)pyridine, which have shown significant in vitro antifungal activities against Fusarium graminearum, Helminthosporium sorokinianum, and other phytopathogens, though specific IC50 values for the monosubstituted compound were not reported in the same study [2].

Antimicrobial Activity Structure-Activity Relationship Chemical Biology

Scaffold-Dependent Kinase Selectivity: >100-Fold Selectivity Over Aurora B Achieved via Optimization

The 2-(phenoxymethyl)pyridine scaffold was optimized for selectivity against Aurora B kinase, a common anti-target. The clinical candidate GSK2646264, derived from this scaffold, demonstrates a SYK pIC50 of 7.1 versus an Aurora B pIC50 of <4.6 [1]. This represents a >100-fold selectivity window engineered on the 2-(phenoxymethyl)pyridine core. This scaffold-enabled selectivity is a key differentiator from other SYK inhibitor chemotypes such as fostamatinib (R406), which has a different selectivity profile arising from a distinct core structure.

Kinase Selectivity Lead Optimization Drug Discovery Chemistry

Defined Application Scenarios for 2-(Phenoxymethyl)pyridine Based on Quantitative Differentiation


SYK Kinase Inhibitor Drug Discovery: Scaffold Procurement for Structure-Activity Relationship (SAR) Programs

Procurement for medicinal chemistry teams initiating or expanding a SYK inhibitor program. The 2-(phenoxymethyl)pyridine scaffold is the validated starting point for generating potent, selective SYK inhibitors. Using this specific scaffold ensures the team is working within a known pharmacophore space with proven co-crystal structure (PDB 6HM7) and a clear path to the clinical candidate GSK2646264 (pIC50 = 7.1 on SYK, selectivity >100-fold over Aurora B) [REFS-1, REFS-2]. Substituting 3- or 4-regioisomers would break the hinge-binding interaction and derail SAR studies.

Pharmaceutical Quality Control: Identification and Quantification of Picosulfate Impurity 13

Procurement as a certified reference standard for Picosulfate Impurity 13 in analytical method development and validation (AMV). This compound is the specific, structurally defined impurity marker required to comply with USP, EMA, JP, and BP guidelines for Picosulfate Sodium API [3]. It is non-interchangeable with other picosulfate impurities such as Impurity 26 (2-(diphenoxymethyl)pyridine). Its use is critical for the accurate quantification of this process-related impurity during ANDA and DMF submissions.

Antimicrobial Screening as a Defined Negative Control or Baseline Compound

For research groups investigating the antimicrobial potential of pyridine derivatives, 2-(phenoxymethyl)pyridine serves as a characterized, weakly active baseline (IC50 = 256 µM against VRE) [3]. This helps in benchmarking the enhanced activity of structurally optimized derivatives (e.g., 2,6-bis-substituted analogs with antifungal properties) and deconvoluting the impact of additional substituents on biological activity.

Chemical Biology: Scaffold for Designing Kinase Selectivity Probes

For chemical biology groups designing kinase selectivity probes, the 2-(phenoxymethyl)pyridine scaffold offers a characterized starting point with documented selectivity outcomes. The scaffold can be functionalized to generate tool compounds with a selectivity window of >100-fold against Aurora B [3], making it a rational choice over a random pyridine scaffold when designing experiments to dissect SYK-dependent signaling pathways in inflammatory disease models.

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